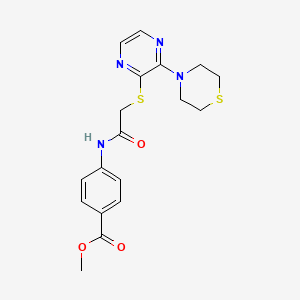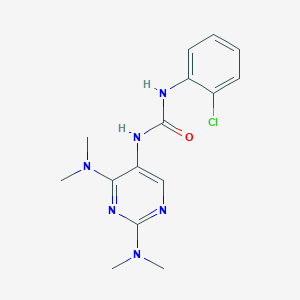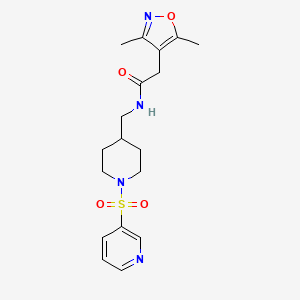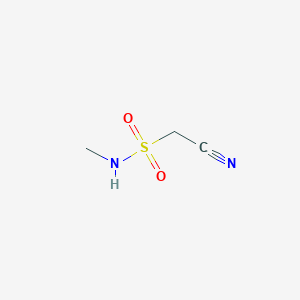![molecular formula C26H28N4O2 B2989809 N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide CAS No. 2097865-74-0](/img/structure/B2989809.png)
N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide is a compound with a complex molecular structure featuring a benzyloxyphenyl group, a cyclopenta[c]pyridazinyl group, and a piperidine-3-carboxamide moiety. This multifaceted compound shows potential in various scientific fields due to its unique structural components and potential biological activities.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide typically involves multiple steps. Starting with the benzyloxyphenyl derivative, a series of nucleophilic substitutions, reductions, and cyclization reactions are carried out under controlled conditions. The cyclopenta[c]pyridazinyl group is usually introduced through a cyclization process that requires precise temperature and pressure settings to ensure the desired structural formation.
Industrial production methods: In an industrial setting, the large-scale production of this compound requires optimization of each synthetic step to maximize yield and minimize waste. This often involves the use of continuous flow reactors, advanced catalytic systems, and automation to ensure consistent quality and efficiency. Reaction conditions such as solvent choice, temperature control, and purification techniques are tailored to scale up the synthesis while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of reactions: N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common reagents and conditions: Oxidation typically involves agents such as potassium permanganate or hydrogen peroxide, while reduction may use reagents like lithium aluminum hydride or sodium borohydride. Substitution reactions often require halogenating agents or other nucleophiles.
Major products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield products with increased functionality on the aromatic ring, while reduction could lead to more saturated derivatives.
Scientific Research Applications
This compound holds significant promise in several scientific areas:
Chemistry: As a versatile intermediate, it is valuable in the synthesis of more complex molecules and materials. Biology: Investigated for its potential as a bioactive molecule, influencing biological pathways. Medicine: Potential pharmaceutical applications, including as a scaffold for drug development. Industry: Used in the creation of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action for this compound involves interacting with specific molecular targets within cells. It may bind to particular proteins or enzymes, influencing pathways that are critical for cellular function. The precise molecular targets and pathways are determined by its structural components and the functional groups present in the molecule.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide stands out due to its unique combination of functional groups and its potential versatility in scientific research. Other similar compounds may include various benzyloxyphenyl derivatives, piperidine-carboxamides, and cyclopenta[c]pyridazinyl analogs. the specific configuration and properties of this compound provide unique opportunities for application and study.
Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(4-phenylmethoxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c31-26(27-22-11-13-23(14-12-22)32-18-19-6-2-1-3-7-19)21-9-5-15-30(17-21)25-16-20-8-4-10-24(20)28-29-25/h1-3,6-7,11-14,16,21H,4-5,8-10,15,17-18H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWRXRVVSXOPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,8-dimethoxy-3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2989727.png)



![N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2989735.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2989737.png)
![6-(2,6-difluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989738.png)

![{[(furan-2-yl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2989740.png)




![2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2989747.png)
